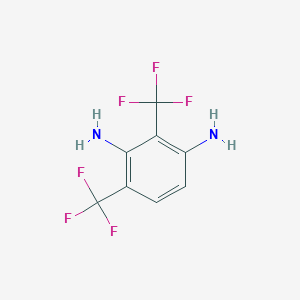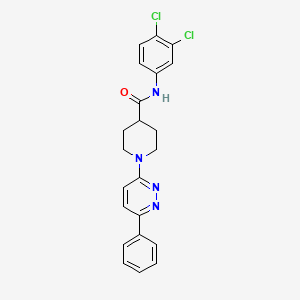![molecular formula C15H14N2O4S B14138660 1-[(4-Methylphenyl)sulfonyl]-2-(4-nitrophenyl)aziridine](/img/structure/B14138660.png)
1-[(4-Methylphenyl)sulfonyl]-2-(4-nitrophenyl)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Tosyl-2-(p-nitrophenyl)aziridine is a compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom. Aziridines are known for their high reactivity due to the ring strain, making them valuable intermediates in organic synthesis. The presence of the tosyl (p-toluenesulfonyl) group and the p-nitrophenyl group further enhances the reactivity and specificity of this compound in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Tosyl-2-(p-nitrophenyl)aziridine can be synthesized through several methods. One common approach involves the reaction of 2-amino alcohols with tosyl chloride, followed by cyclization. This process typically uses potassium hydroxide in a water/dichloromethane mixture . Another method involves the use of N-tosyliminophenyliodinane as an aminating agent, which facilitates the aziridination of olefins under mild conditions .
Industrial Production Methods: Industrial production of N-Tosyl-2-(p-nitrophenyl)aziridine often involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N-Tosyl-2-(p-nitrophenyl)aziridine undergoes various chemical reactions, including nucleophilic ring-opening, oxidation, and substitution reactions. The ring strain in aziridines makes them particularly susceptible to nucleophilic attack, leading to ring-opening reactions .
Common Reagents and Conditions: Common reagents used in reactions with N-Tosyl-2-(p-nitrophenyl)aziridine include nucleophiles such as amines, thiols, and alcohols. These reactions often occur under mild conditions, with the presence of a base to facilitate the ring-opening process .
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with amines can yield amino derivatives, while reaction with thiols can produce thioether derivatives .
Applications De Recherche Scientifique
N-Tosyl-2-(p-nitrophenyl)aziridine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex nitrogen-containing compounds. In biology, it serves as a precursor for the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals . In medicine, it is used in the development of drugs targeting specific enzymes and receptors . Industrially, it is employed in the production of polymers and materials with unique properties .
Mécanisme D'action
The mechanism of action of N-Tosyl-2-(p-nitrophenyl)aziridine involves the activation of the aziridine ring by the electron-withdrawing tosyl and p-nitrophenyl groups. This activation facilitates nucleophilic attack, leading to ring-opening and subsequent reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to N-Tosyl-2-(p-nitrophenyl)aziridine include other N-tosyl aziridines and azetidines. These compounds share the three-membered ring structure and the presence of electron-withdrawing groups that enhance their reactivity .
Uniqueness: What sets N-Tosyl-2-(p-nitrophenyl)aziridine apart is the combination of the tosyl and p-nitrophenyl groups, which provide unique reactivity and specificity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and materials .
Propriétés
Formule moléculaire |
C15H14N2O4S |
|---|---|
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonyl-2-(4-nitrophenyl)aziridine |
InChI |
InChI=1S/C15H14N2O4S/c1-11-2-8-14(9-3-11)22(20,21)16-10-15(16)12-4-6-13(7-5-12)17(18)19/h2-9,15H,10H2,1H3 |
Clé InChI |
KBNDEGGNKFKUEN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene](/img/structure/B14138580.png)
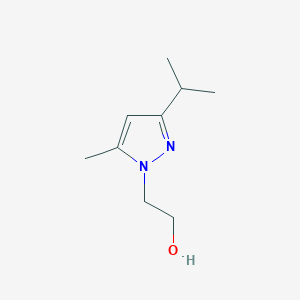
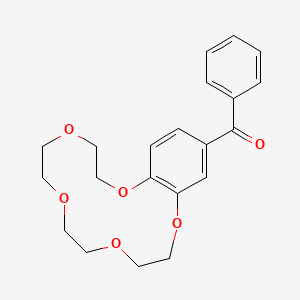
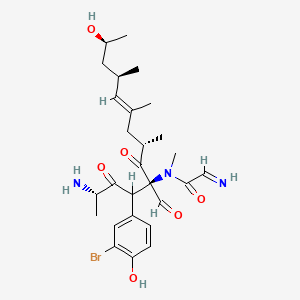
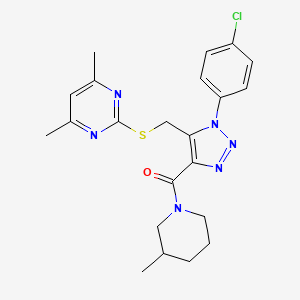
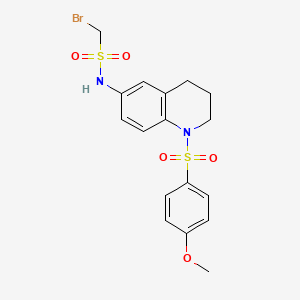
![2-Chloro-5-[(4-chlorophenyl)amino]phenol](/img/structure/B14138626.png)
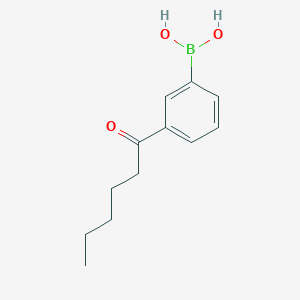
![7-[(Prop-2-en-1-yl)oxy]-1-benzothiophene](/img/structure/B14138630.png)

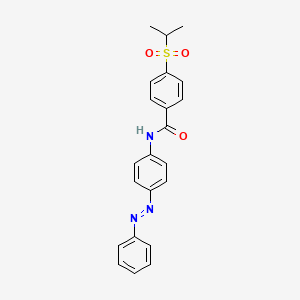
![1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea](/img/structure/B14138641.png)
